ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 2-iodobenzamido substituent at the 4-position, a phenyl group at the 1-position, and an ethyl carboxylate group at the 3-position. Its structural uniqueness lies in the ortho-substituted iodine on the benzamido group, which may influence electronic properties, steric interactions, and binding affinities compared to analogs with para-substituents or different functional groups.
Properties
IUPAC Name |
ethyl 4-[(2-iodobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16IN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAHXAQAHGIHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2I)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the condensation of ethyl cyanoacetate with cyclohexanones to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives . This intermediate is then subjected to further reactions, including iodination and amide formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction rates and yields. For example, microwave-assisted synthesis of isoindolinones via Pd-mediated tandem coupling reactions has been reported . Such methods can be adapted for the synthesis of this compound to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iodo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by blocking their active sites or altering their conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a core pyridazine scaffold with derivatives reported in , and 12. Key structural differences include:
- Substituent at the 4-position : Unlike sulfanyl derivatives (e.g., ethyl 4-(isopropylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in ), the target compound has a 2-iodobenzamido group, enabling hydrogen bonding via the amide NH and carbonyl groups .
- Halogen placement : Compared to compound 12f (4-iodophenyl substituent in ), the iodine in the target is at the ortho position on the benzamido moiety, which may alter steric bulk and dipole interactions .
Physicochemical Properties
- Melting Points: Derivatives with para-substituents (e.g., 12f: 181–183°C) exhibit higher melting points than those with electron-withdrawing groups (e.g., 12c: 106–110°C) due to differences in crystal packing .
- Polarity: The amide group increases polarity compared to sulfanyl or cyano-substituted analogs (e.g., compound 18 in ), impacting solubility in organic solvents .
Data Tables
Table 1: Comparison of Key Pyridazine Derivatives
Table 2: Substituent Effects on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
